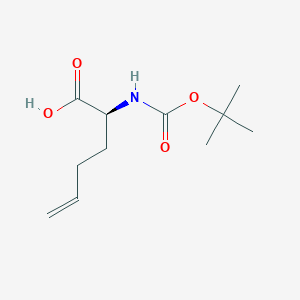

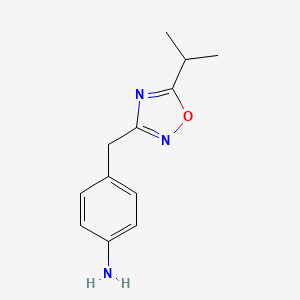

![molecular formula C9H16N2O2 B2420343 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1132889-24-7](/img/structure/B2420343.png)

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a compound with the CAS Number: 98998-25-5 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 8-methyl-8-azabicyclo[3.2.1]oct-3-ylamine . It is stored at ambient temperature and is available in liquid form .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is 1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3 . This compound has a bicyclic structure with a nitrogen atom incorporated into the ring system .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a liquid at room temperature . It has a flash point of 42-45/0.75mm .科学的研究の応用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the “3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid” structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is another application of "3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid" . This process involves the stereocontrolled formation of the bicyclic scaffold .

Desymmetrization Process

The compound can be used in a desymmetrization process starting from achiral tropinone derivatives . This process is important in the synthesis of complex organic molecules .

Cocaine Synthesis

Cocaine, a topical anesthetic and a euphoriant, can be synthesized from "3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid" . Cocaine is an addictive drug obtained either from Erythroxylon plants or produced by chemical synthesis .

Research and Development

“3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid” is used in research and development . It is used for testing and research purposes only .

Chemical Properties Study

The study of the chemical properties of “3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid” is another application . Its density, boiling point, molecular formula, and molecular weight are some of the properties that are studied .

Safety and Hazards

将来の方向性

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound and its derivatives .

作用機序

Target of Action

The compound 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various receptors in the nervous system, including dopamine and serotonin receptors . .

Mode of Action

These alkaloids are known to interact with their targets, such as the dopamine transporter protein, by blocking their activity . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving dopamine and serotonin signaling, given its structural similarity to tropane alkaloids . These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.

Pharmacokinetics

Similar compounds in the tropane alkaloid family are known to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

特性

IUPAC Name |

3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-11-6-2-3-7(11)5-9(10,4-6)8(12)13/h6-7H,2-5,10H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHGYQQMJSFMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

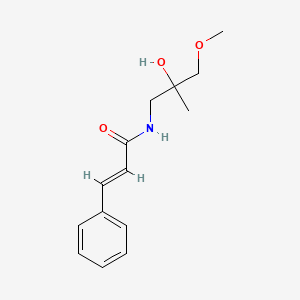

![N-butyl-7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2420262.png)

![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)

![1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2420268.png)

![2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2420271.png)

![N-(4-fluorobenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B2420274.png)

![N,N-diethyl-2-{[2-(1H-indol-3-ylmethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2420277.png)

![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)

![2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420281.png)